

AZD7507 Preclinical Studies: A Technical Overview

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Compound of Interest

Compound Name: AZD7507

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Introduction

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase in the regulation of macrophage proliferation, differentiation, and survival.[1] Tumor-associated macrophages (TAMs) are implicated in the poor prognosis of various cancers, making CSF-1R an attractive therapeutic target.[1]

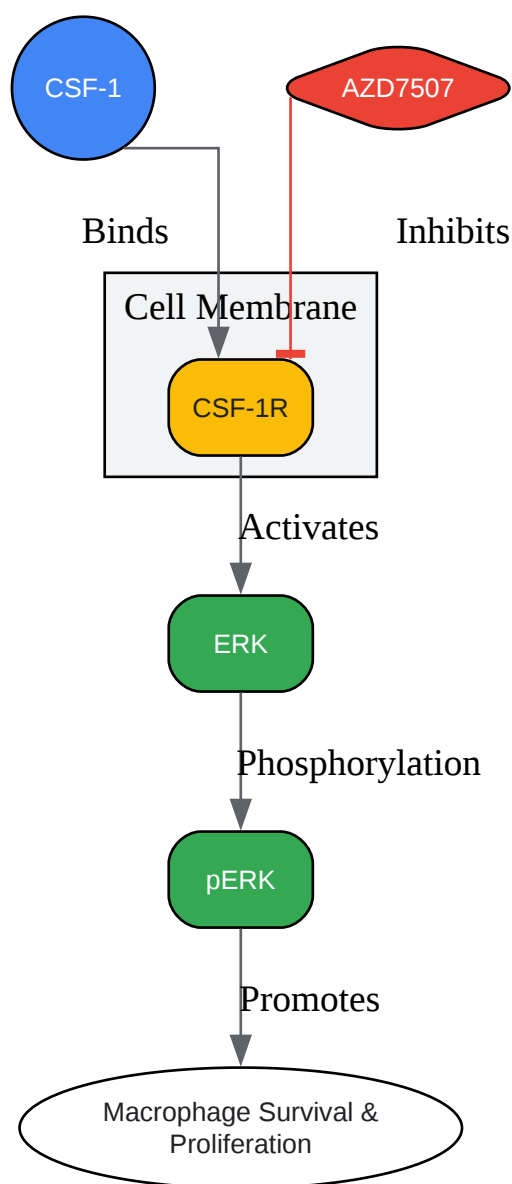
AZD7507 was developed through the optimization of a preceding compound, AZ-683, to mitigate off-target activities and improve its toxicological profile.[1][2] This document provides a comprehensive overview of the preclinical studies of **AZD7507**, detailing its mechanism of action, pharmacokinetic properties, and anti-tumor efficacy with a focus on quantitative data and experimental methodologies.

Mechanism of Action

AZD7507 is an ATP-competitive inhibitor of CSF-1R kinase activity.[3][4] By binding to the ATP pocket of the receptor, it blocks the downstream signaling cascade initiated by the binding of its ligand, CSF-1. This inhibition prevents the autophosphorylation of CSF-1R and the subsequent activation of pathways such as the MAPK/ERK pathway.[3][4][5] The ultimate effect is the depletion of macrophages in the tumor microenvironment, which has been shown to reduce tumor growth, decrease immunosuppression, and enhance anti-tumor immune responses.[3][5]

Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activates downstream signaling pathways, including the MAPK/ERK pathway, which promotes macrophage survival, proliferation, and differentiation. **AZD7507** blocks this cascade by inhibiting the initial CSF-1R phosphorylation.



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Figure 1: AZD7507 inhibits CSF-1R signaling.

Pharmacokinetics

AZD7507 has demonstrated a favorable oral pharmacokinetic profile in preclinical animal models.

Parameter	Species	Value	Citation
Bioavailability	Rat	42%	[1]
In Vivo Clearance	Rat	7 mL/min/kg	[1]

In Vitro Studies

Kinase Inhibition

AZD7507 is a potent and highly selective inhibitor of CSF-1R kinase activity.[3][4]

Assay	Compound	IC50	Citation
Canine L-type voltage-gated calcium channel	AZD7507	> 20 μ M	[1]
Canine L-type voltage-gated calcium channel	AZ-683	3.5 μ M	[1]

Cellular Assays

- Inhibition of CSF-1R Phosphorylation: Western blotting analysis confirmed that **AZD7507** inhibits CSF-1-induced phosphorylation of CSF-1R in primary bone marrow-derived cells/monocytes.[3][4][5]
- Inhibition of Downstream Signaling: **AZD7507** effectively blocks the downstream activation of ERK (pERK1/2) in response to CSF-1 stimulation in bone marrow-derived macrophages (BMDMs).[3][4][5]
- Effect on Cell Viability: **AZD7507** induced apoptosis in CSF-1R-positive wild-type murine bone marrow cells.[3][4][5] However, it did not affect the viability of cells already differentiated from bone marrow in the presence of CSF-1.[3][4][5] Furthermore, **AZD7507**

had no effect on the proliferation of murine pancreatic ductal adenocarcinoma (PDAC) cells, which do not express CSF-1R.[3][4][5]

In Vivo Studies

Pancreatic Ductal Adenocarcinoma (PDAC) Model

In a genetically engineered mouse model of pancreatic cancer (KPC), **AZD7507** demonstrated significant anti-tumor activity.[3]

- **Macrophage Depletion:** Treatment with **AZD7507** at 100 mg/kg resulted in a significant reduction in the frequency of F4/80+ CD11b+ tumor-associated macrophages (TAMs).[3][6] There was no significant effect on Ly6C+ monocytes, CD11c+ dendritic cells, or Gr1+ cells. [3][5][6]
- **Tumor Regression:** In vivo administration of **AZD7507** led to a reduction in tumor mass after two weeks of treatment.[3][6]
- **Increased Survival:** Treatment with **AZD7507** was associated with an increase in the overall survival of the tumor-bearing mice.[3][5][6]
- **Immune Response:** The reduction in TAMs was accompanied by an enhanced T-cell immune response, with a significant increase in CD3+, CD3+CD4+, and CD3+CD8+ cytotoxic T cells in the tumors of **AZD7507**-treated mice.[3][5] Notably, there was no increase in CD4+Foxp3+ regulatory T cells (Tregs).[5]

MDA-MB-231 Xenograft Model

In MDA-MB-231 xenografts, **AZD7507** treatment elicited a dose-dependent depletion of macrophages, with maximal depletion observed at a dose of 100 mg/kg.[3]

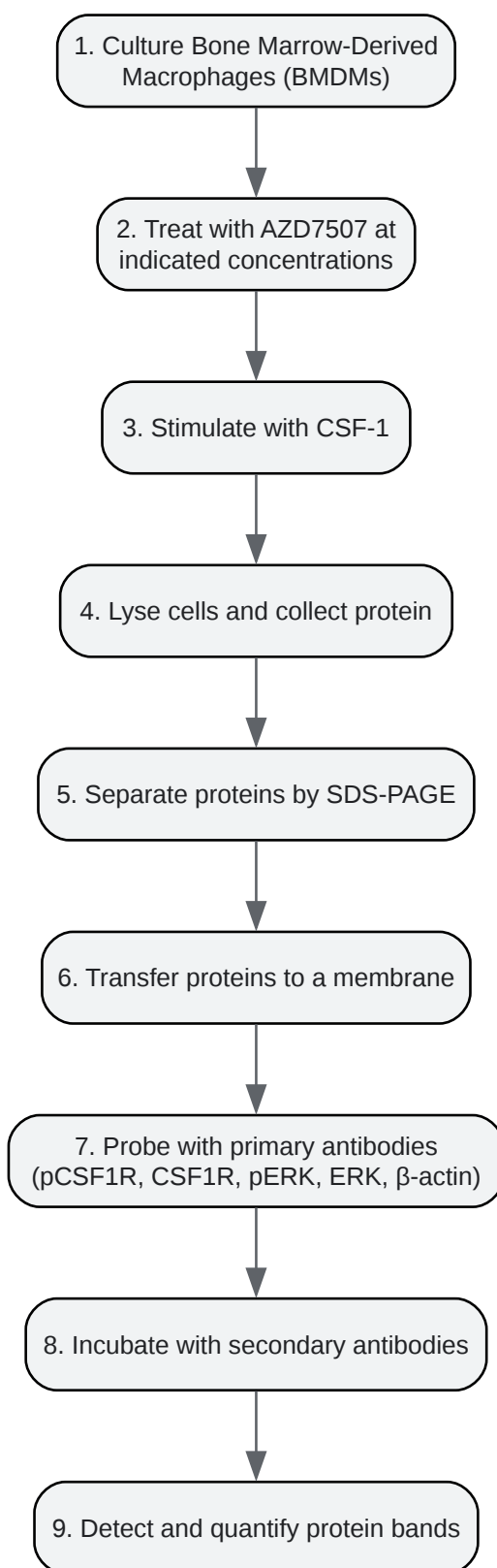
Toxicology

AZD7507 was developed to have a cleaner off-target profile compared to its predecessor, AZ-683.[1] In a 14-day rat dose-range finding study, **AZD7507** showed no significant cardiovascular toxicity.[1] Furthermore, no treatment-related elevation of troponin levels or cardiac pathology was observed in 1-month toxicology studies in rats and dogs.[1]

Experimental Protocols

Western Blotting for CSF-1R and ERK Phosphorylation

Objective: To assess the inhibitory effect of **AZD7507** on CSF-1-induced phosphorylation of CSF-1R and downstream ERK.



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Figure 2: Western Blotting Experimental Workflow.

Methodology:

- Bone marrow-derived macrophages (BMDMs) were cultured.[3][4]
- Cells were treated with varying concentrations of **AZD7507**. [3][4]
- Cells were then stimulated with CSF-1.[3][4]
- Protein lysates were collected and analyzed by Western blot.[3][4]
- Primary antibodies used were specific for pCSF1R (Tyr697 and Tyr807), total CSF1R, pERK1/2 (Thr202/Tyr204), total ERK1/2, and β -actin as a loading control.[3][4]

Cell Viability Assay (WST-1)

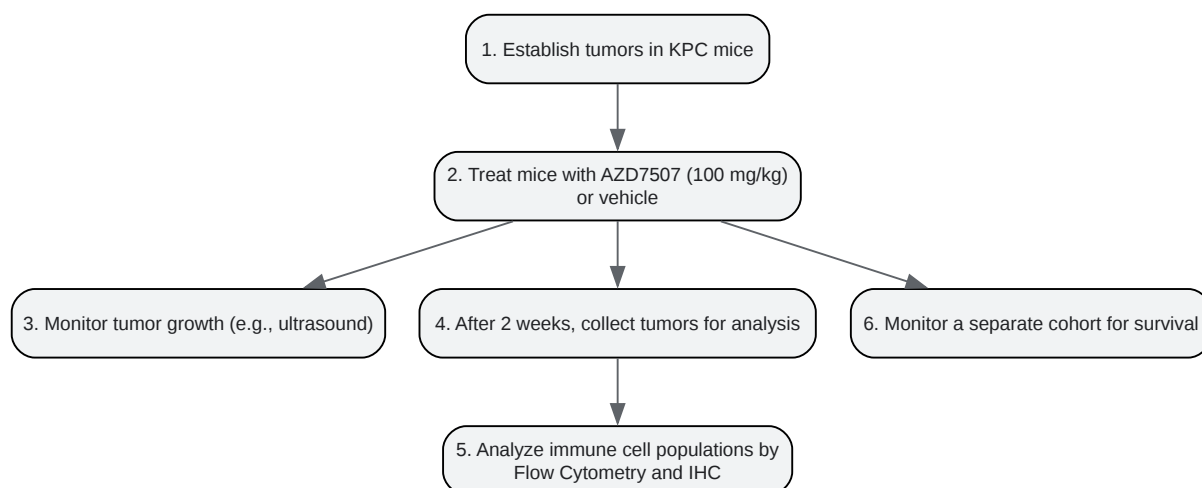
Objective: To determine the effect of **AZD7507** on the viability of CSF-1-dependent bone marrow cells.

Methodology:

- Bone marrow cells were cultured in the presence of CSF-1.[3]
- Cells were treated with a range of **AZD7507** concentrations for 3 and 7 days.[3][4]
- Cell growth was assessed using the WST-1 colorimetric assay.[3][4]

In Vivo Efficacy Study in KPC Mouse Model

Objective: To evaluate the anti-tumor efficacy of **AZD7507** in a genetically engineered mouse model of pancreatic cancer.



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Figure 3: In Vivo Efficacy Study Workflow.

Methodology:

- Tumors were established in KPC (Kras^{LSL-G12D/+}; Trp53^{LSL-R172H/+}; Pdx1-Cre) mice.[3]
- Mice with established tumors were treated with **AZD7507** (e.g., 100 mg/kg) or a vehicle control.[3]
- Tumor growth was monitored, for instance, by high-resolution ultrasound.[3]
- After a defined treatment period (e.g., 2 weeks), tumors were harvested for analysis.[3]
- Tumor-infiltrating immune cells were quantified by flow cytometry and immunohistochemistry (IHC) using antibodies against markers such as F4/80, CD11b, CD45, Gr1, Ly6C, CD11c, CD3, CD4, and CD8.[3][5][6]
- A separate cohort of mice was monitored for overall survival.[3][5]

Conclusion

Preclinical data strongly support the development of **AZD7507** as a therapeutic agent for cancer. Its potent and selective inhibition of CSF-1R leads to the depletion of tumor-associated macrophages, resulting in reduced tumor growth and an enhanced anti-tumor immune response. The favorable pharmacokinetic and safety profiles further underscore its clinical potential. These findings provide a solid rationale for the continued investigation of **AZD7507** in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.

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